3-Bromo-4-fluorobenzothioamide
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Overview
Description
3-Bromo-4-fluorobenzothioamide is an organic compound with the molecular formula C7H5BrFNS It is a derivative of benzothioamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzothioamide typically involves the introduction of bromine and fluorine substituents onto a benzothioamide core. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced sequentially. The reaction conditions often involve the use of Lewis acid catalysts such as aluminum chloride or ferric bromide to facilitate the bromination and fluorination processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to sulfonamide or reduced to thiol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-4-fluorobenzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The thioamide group can also participate in hydrogen bonding and other interactions, contributing to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzotrifluoride: Similar structure but with a trifluoromethyl group instead of a thioamide group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness
3-Bromo-4-fluorobenzothioamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with a thioamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5BrFNS |
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Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-bromo-4-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) |
InChI Key |
LWVZVFOAULOGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Br)F |
Origin of Product |
United States |
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